molecular formula C12H14O4 B12110817 5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione

5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione

Cat. No.: B12110817
M. Wt: 222.24 g/mol
InChI Key: ZOYLDSBAFGRIBE-UHFFFAOYSA-N
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Description

5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a 5-(methoxymethyl)furan-2-yl substituent. Cyclohexane-1,3-dione (CHD) derivatives are renowned for their biological relevance, particularly as enzyme inhibitors (e.g., 4-hydroxyphenylpyruvate dioxygenase) due to their ability to chelate metal ions like Fe²⁺ in active sites . The methoxymethyl-furan moiety may enhance solubility and modulate electronic properties compared to simpler aryl or alkyl substituents.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

5-[5-(methoxymethyl)furan-2-yl]cyclohexane-1,3-dione

InChI

InChI=1S/C12H14O4/c1-15-7-11-2-3-12(16-11)8-4-9(13)6-10(14)5-8/h2-3,8H,4-7H2,1H3

InChI Key

ZOYLDSBAFGRIBE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(O1)C2CC(=O)CC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione typically involves the reaction of furan derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of methoxymethyl chloride as a reagent to introduce the methoxymethyl group onto the furan ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The cyclohexane-1,3-dione moiety can be reduced to form cyclohexanol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring and cyclohexane-1,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 5-(5-(methoxymethyl)furan-2-yl)cyclohexane-1,3-dione with related CHD derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield IR (C=O, cm⁻¹) Biological Activity Key References
5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione 5-(Methoxymethyl)furan-2-yl C₁₃H₁₄O₄ 234.25 Not reported Not available Not reported N/A
5c (4-Bromophenyl derivative) 4-Bromophenyl C₂₉H₂₇BrO₃ 515.43 84% 1703.14 Not reported
5d (2-Bromophenyl derivative) 2-Bromophenyl C₂₉H₂₇BrO₃ 515.43 78% 1705.07 Not reported
5-(2-Methoxyphenyl)cyclohexane-1,3-dione 2-Methoxyphenyl C₁₃H₁₄O₃ 218.25 Not reported Not available Not reported
5-(2-Furyl)cyclohexane-1,3-dione 2-Furyl C₁₀H₁₀O₃ 178.18 Not reported Not available Enzyme inhibition (chelates Fe²⁺)
Compound 26 (Therapeutic candidate) 3,5-Bis(trifluoromethyl)phenyl C₁₄H₁₀F₆O₂ 324.22 Not reported Not available EC₅₀ = 700 nM (in vitro)
5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione 3,4,5-Trimethoxyphenyl C₁₅H₁₈O₅ 278.30 Not reported Not available Not reported

Structural and Electronic Comparisons

  • Substituent Effects: Methoxymethyl-furan (target compound): The methoxymethyl group likely enhances hydrophilicity compared to non-polar groups like bromophenyl or trifluoromethyl . The furan ring may participate in π-π stacking or hydrogen bonding, influencing receptor interactions.

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